2-Chloro-3-(2-chlorophenyl)phenol

Description

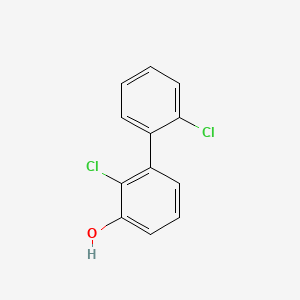

2-Chloro-3-(2-chlorophenyl)phenol is a chlorinated aromatic compound featuring a phenol core substituted with two chlorine atoms at positions 2 and 3, and a 2-chlorophenyl group at position 2. Chlorophenols, in general, are known for their applications in pharmaceuticals, agrochemicals, and materials science, though their environmental persistence and toxicity necessitate careful handling ().

Properties

CAS No. |

79881-35-9 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

2-chloro-3-(2-chlorophenyl)phenol |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H |

InChI Key |

ZMUDHEWLVNDKIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chlorophenyl)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with chlorine. This reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with chlorine atoms . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Substitution: Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted aromatic compounds .

Scientific Research Applications

2-Chloro-3-(2-chlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound is known to uncouple oxidative phosphorylation, which inhibits the production of ATP in cells . This mechanism is particularly effective against microorganisms, making it a potent antimicrobial agent. The molecular targets include enzymes involved in the electron transport chain and other cellular pathways essential for energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-Chloro-3-(2-chlorophenyl)phenol with structurally related compounds, emphasizing substituent effects:

¹Calculated based on molecular formula C₁₂H₈Cl₂O.

Key Observations:

- Substituent Effects: The addition of a 2-chlorophenyl group in the target compound increases steric hindrance and molecular weight compared to simpler chlorophenols like 2-chlorophenol. This likely enhances lipophilicity, affecting solubility and bioactivity.

- Functional Group Diversity: Boronate ester derivatives () exhibit utility in cross-coupling reactions, whereas esterified analogues () are intermediates in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.